7-[5-Fluoro-3-hydroxy-2-(3-hydroxy-4-phenoxybut-1-en-1-yl)cyclopentyl]hept-5-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Flunoprost is a synthetic prostaglandin analogue initially developed by Bayer AG. It is classified as a small molecule drug with the molecular formula C22H29FO5 . Flunoprost has been investigated for its potential therapeutic applications in otorhinolaryngologic and respiratory diseases .
准备方法
The synthesis of Flunoprost involves several steps, including the formation of key intermediates and their subsequent coupling. One common synthetic route involves the use of boron reagents in Suzuki–Miyaura coupling reactions . This method is favored for its mild reaction conditions and high functional group tolerance. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
化学反应分析
Flunoprost undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . Major products formed from these reactions include hydroxylated and fluorinated derivatives, which can exhibit different biological activities .
科学研究应用
In chemistry, it is used as a model compound to study the reactivity of prostaglandin analogues . In biology, Flunoprost has been investigated for its effects on platelet-activating factor-induced shock in mice . In medicine, it has been explored for its potential to prolong the survival of skin allografts in mice . Additionally, Flunoprost has been studied for its anti-inflammatory properties and its ability to modulate the release of arachidonic acid metabolites .
作用机制
Flunoprost exerts its effects by mimicking the biological actions of endogenous prostaglandins. It binds to specific prostaglandin receptors, leading to the activation of intracellular signaling pathways . This results in various physiological effects, including vasodilation, inhibition of platelet aggregation, and modulation of inflammatory responses . The molecular targets of Flunoprost include prostaglandin receptors and enzymes involved in the metabolism of arachidonic acid .
相似化合物的比较
Flunoprost is similar to other prostaglandin analogues such as iloprost, nalador, and nileprost . it exhibits unique properties that distinguish it from these compounds. For example, Flunoprost has been shown to increase the synthesis of thromboxane B2 and prostaglandin F2α, which are not observed with other analogues . Additionally, Flunoprost has a distinct chemical structure that contributes to its specific biological activities .
Similar Compounds:- Iloprost
- Nalador
- Nileprost
- U46619
属性
分子式 |
C22H29FO5 |
---|---|
分子量 |
392.5 g/mol |
IUPAC 名称 |
7-[5-fluoro-3-hydroxy-2-(3-hydroxy-4-phenoxybut-1-enyl)cyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C22H29FO5/c23-20-14-21(25)19(18(20)10-6-1-2-7-11-22(26)27)13-12-16(24)15-28-17-8-4-3-5-9-17/h1,3-6,8-9,12-13,16,18-21,24-25H,2,7,10-11,14-15H2,(H,26,27) |
InChI 键 |
KDVWQPQZDKHFOC-UHFFFAOYSA-N |
规范 SMILES |
C1C(C(C(C1F)CC=CCCCC(=O)O)C=CC(COC2=CC=CC=C2)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。